3-Chlorooxetane
Overview
Description
3-Chlorooxetane is an organic compound with the molecular formula C₃H₅ClO. It is a four-membered ring structure containing three carbon atoms and one oxygen atom, with a chlorine atom attached to one of the carbon atoms. This compound is part of the oxetane family, which is known for its unique ring strain and reactivity .
Scientific Research Applications
3-Chlorooxetane has several applications in scientific research:
Safety and Hazards
Future Directions
Oxetanes, including 3-Chlorooxetane, have received enormous interest in medicinal chemistry as replacement groups for gem-dimethyl and carbonyl groups with improved physicochemical properties . The small, polar nature of the heterocycle has led to its incorporation as a pendant motif to improve “druglike” properties, in particular solubility, and also to offer intellectual property advantages . As a result, these units have been widely adopted in medicinal chemistry programs in recent years . These recent studies have relied on both established synthetic methods and development of numerous new methodologies for oxetane synthesis and incorporation . Accordingly, a number of novel methods have been developed to access oxetane-containing compounds . At the same time, there have been significant advances in utilizing the reactivity of oxetanes in the synthesis of complex molecules .
Mechanism of Action
Target of Action
3-Chlorooxetane is a type of oxetane, a class of four-membered cyclic ethers Oxetanes in general have been used in medicinal chemistry as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups . They often improve the chemical properties of target molecules for drug discovery purposes .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the structure and function of the target moleculesOxetanes are known to afford compounds with enhanced properties: improved metabolic stability, solubility, and lipophilicity is often observed, while also increasing the sp3-content (fsp3) of a target compound .
Biochemical Pathways
It’s known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of the epoxide followed by ring opening . This process involves the use of trimethyloxosulfonium iodide and sodium anion of an NTs-sulfoximine . The formation of the oxetane ring from an epoxide requires activation energy, therefore, moderate heating is required .
Pharmacokinetics
Oxetanes are known to improve the metabolic stability, solubility, and lipophilicity of compounds, which could potentially enhance their bioavailability .
Result of Action
The incorporation of oxetane motifs into molecules is known to enhance their properties, potentially leading to improved efficacy of the resulting compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formation of the oxetane ring from an epoxide requires activation energy, indicating that temperature can influence the compound’s action . Furthermore, the solvent used can also affect the reactions involving oxetanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorooxetane can be synthesized through various methods. One common method involves the reaction of potassium hydroxide with 3-chloropropyl acetate at elevated temperatures (around 150°C). This reaction yields this compound along with by-products such as water, potassium chloride, and potassium acetate .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form oxetane derivatives.
Ring-Opening Reactions: Due to the ring strain, this compound is prone to ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Acidic or basic catalysts are often used to facilitate ring-opening reactions.
Major Products:
Oxetane Derivatives: Substitution reactions yield various oxetane derivatives depending on the nucleophile used.
Open-Chain Compounds: Ring-opening reactions result in open-chain compounds with functional groups at the terminal positions.
Comparison with Similar Compounds
Oxetane: The parent compound of 3-Chlorooxetane, which lacks the chlorine atom.
3-Bromooxetane: Similar to this compound but with a bromine atom instead of chlorine.
3-Iodooxetane: Another similar compound with an iodine atom.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom makes it more reactive in substitution reactions compared to its bromine and iodine counterparts. Additionally, the ring strain in this compound makes it a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
3-chlorooxetane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-3-1-5-2-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXMBKTYQFGDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598801 | |
Record name | 3-Chlorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4741-80-4 | |
Record name | 3-Chlorooxetane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4741-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorooxetane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxetane, 3-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key characteristics of poly(3-chlorooxetane) as described in the research?
A1: The research demonstrates that this compound can be polymerized using a specific catalyst system (triethylaluminum, acetylacetone, and water) []. The resulting polymer, poly(this compound), is described as a "resilient elastomer of high molecular weight" [] with a glass transition temperature (Tg) of -23°C []. This means the polymer exhibits rubbery properties at temperatures above -23°C and transitions to a more glassy state below this temperature. Additionally, the research highlights the polymer's stability against isomerization to polyepichlorohydrin, its structural isomer [].
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